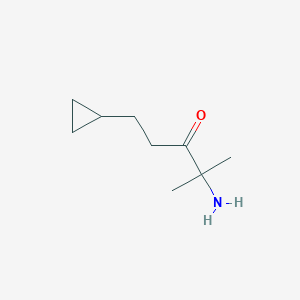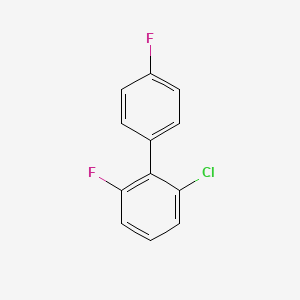![molecular formula C12H14N2O B13169482 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Azabicyclo[221]heptan-2-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure and the presence of the nitrogen atom allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the pyridine ring.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom instead of nitrogen.
2,7-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde is unique due to the combination of its bicyclic structure with a pyridine ring and an aldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-1-5-13-12(10)14-7-9-3-4-11(14)6-9/h1-2,5,8-9,11H,3-4,6-7H2 |
Clave InChI |
OPCFBYBVGKQNQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN2C3=C(C=CC=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


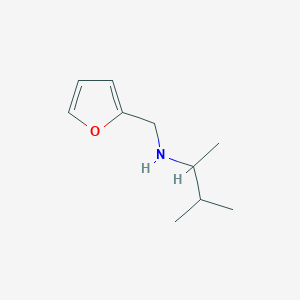
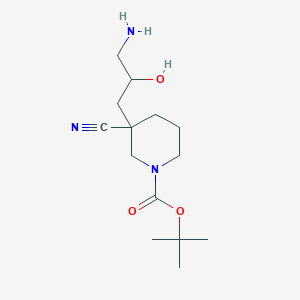
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
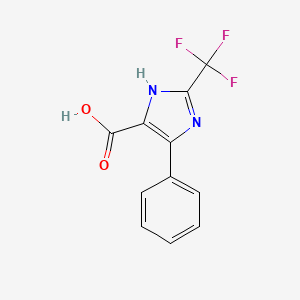

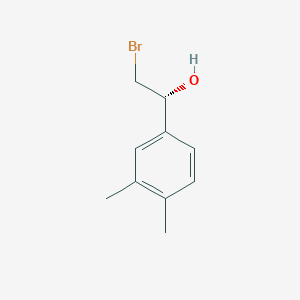
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

